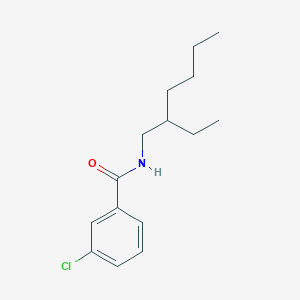
3-chloro-N-(2-ethylhexyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2-ethylhexyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Chloroacetanilide and is a white crystalline solid that is soluble in organic solvents. The molecular formula of this compound is C16H24ClNO, and its molecular weight is 283.83 g/mol.
科学的研究の応用
3-chloro-N-(2-ethylhexyl)benzamide has been widely used in scientific research due to its potential applications in various fields. It is commonly used as an herbicide in agriculture to control the growth of weeds. It has also been used as a starting material for the synthesis of other compounds such as pharmaceuticals, dyes, and agrochemicals.
作用機序
The mechanism of action of 3-chloro-N-(2-ethylhexyl)benzamide is not well understood. However, it is believed to inhibit the growth of plants by interfering with the biosynthesis of fatty acids, which are essential for the growth and development of plants.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-(2-ethylhexyl)benzamide can cause toxicity in animals and humans when ingested or inhaled. It can cause liver damage, kidney damage, and respiratory problems. It is also known to be toxic to aquatic organisms and can cause environmental pollution.
実験室実験の利点と制限
One of the advantages of using 3-chloro-N-(2-ethylhexyl)benzamide in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, its toxicity can be a limitation, and proper safety measures should be taken when handling this compound.
将来の方向性
There are several future directions for the research on 3-chloro-N-(2-ethylhexyl)benzamide. One direction is to explore its potential as a starting material for the synthesis of other compounds with useful applications in various fields. Another direction is to investigate its mechanism of action and develop more effective herbicides based on this compound. Additionally, research can be conducted to explore the environmental impact of this compound and develop strategies to mitigate its negative effects.
Conclusion:
In conclusion, 3-chloro-N-(2-ethylhexyl)benzamide is a chemical compound with significant potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While this compound has shown promise in various applications, proper safety measures should be taken when handling it due to its toxicity. Further research is needed to fully understand its potential and limitations.
合成法
The synthesis of 3-chloro-N-(2-ethylhexyl)benzamide can be achieved by reacting 3-chloroaniline with 2-ethylhexanoyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions, and the product is obtained in good yield after purification by recrystallization.
特性
分子式 |
C15H22ClNO |
|---|---|
分子量 |
267.79 g/mol |
IUPAC名 |
3-chloro-N-(2-ethylhexyl)benzamide |
InChI |
InChI=1S/C15H22ClNO/c1-3-5-7-12(4-2)11-17-15(18)13-8-6-9-14(16)10-13/h6,8-10,12H,3-5,7,11H2,1-2H3,(H,17,18) |
InChIキー |
LIJLHSKPHYMOAL-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC(=CC=C1)Cl |
正規SMILES |
CCCCC(CC)CNC(=O)C1=CC(=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate](/img/structure/B291489.png)
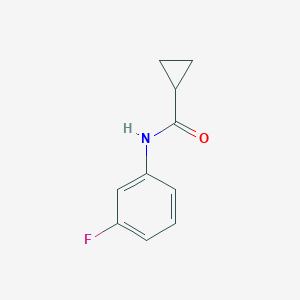
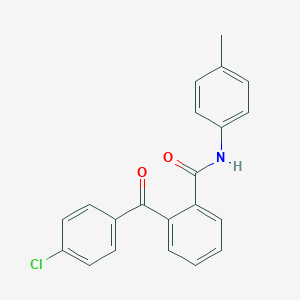
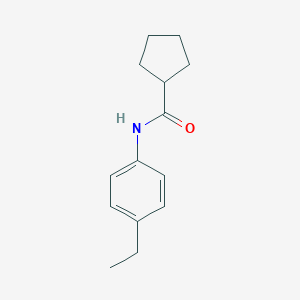


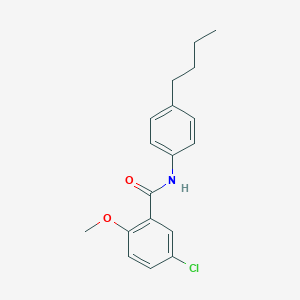
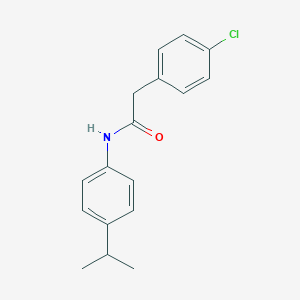
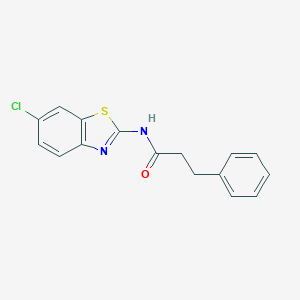
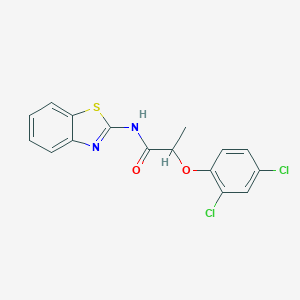
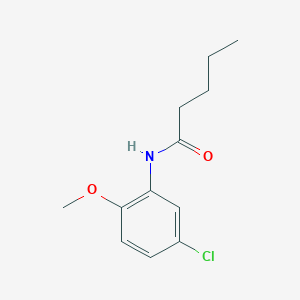

![Ethyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B291509.png)
